molecular formula C7H12N2 B3125448 3-methyl-1-propyl-1H-pyrazole CAS No. 32493-02-0

3-methyl-1-propyl-1H-pyrazole

Cat. No.: B3125448
CAS No.: 32493-02-0
M. Wt: 124.18 g/mol
InChI Key: WQJIUWZNPQTHSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing pyrazoles. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions, which can be further oxidized to yield various pyrazoles .


Molecular Structure Analysis

The molecular structure of 3-methyl-1-propyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl group at position 3 and a propyl group at position 1. The nitrogen atoms in the ring contribute to its aromatic character. The 3D structure of this compound can be visualized using software tools .

Scientific Research Applications

Synthesis and Structural Studies

3-Methyl-1-propyl-1H-pyrazole and its derivatives are extensively used in the synthesis of complex compounds and in the study of their crystal structures. For example, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with CuII/CoII/ZnII, leading to the formation of mononuclear chelate complexes (Radi et al., 2015).

Anticancer Applications

Some derivatives of this compound are synthesized for their potential use in anticancer therapy. For instance, Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which showed promising in vitro anticancer activity against various human cancer cell lines (Reddy et al., 2014).

Corrosion Inhibition

Pyrazole derivatives also find applications in corrosion inhibition. Herrag et al. (2007) evaluated the effectiveness of certain pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showing significant reduction in corrosion rate (Herrag et al., 2007).

Electrochemical Applications

In the realm of electrochemistry, Zandi et al. (2021) investigated the electrocatalyzed N-N coupling and ring cleavage reaction of various 1H-pyrazole derivatives, leading to the synthesis of new heterocyclic compounds. This work demonstrates the potential of electrochemical methods in synthesizing novel compounds from pyrazole derivatives (Zandi et al., 2021).

Battery Technology

In battery technology, von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative for high voltage application in lithium-ion batteries (LIBs). This work highlights the role of functional additives in improving the performance of LIBs (von Aspern et al., 2020).

Ligand Synthesis

Pyrazole derivatives are also used in the synthesis of ligands for various applications. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, useful as ligands for potential applications in chemistry (Grotjahn et al., 2002).

Properties

IUPAC Name

3-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJIUWZNPQTHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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